molecular formula C9H9BrN2O3 B2524680 Methyl 6-acetamido-3-bromopicolinate CAS No. 178876-85-2

Methyl 6-acetamido-3-bromopicolinate

Cat. No.: B2524680
CAS No.: 178876-85-2
M. Wt: 273.086
InChI Key: JMJWQHXXOYHKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetamido-3-bromopicolinate is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.086. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research into quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles derived from bromoquinazolinones, which are structurally related to "Methyl 6-acetamido-3-bromopicolinate," showed promising antibacterial properties. These compounds were synthesized and evaluated against several bacterial strains, demonstrating their potential in developing new antibacterial agents (Singh et al., 2010).

Catalytic Synthesis

  • A study on the catalytic synthesis of β-glycosides of N-Acetylglucosamine using sugar oxazolines, a process related to the chemical functionalities of "this compound," highlighted a mild and efficient synthetic route. This synthesis has implications for the development of glycosidic pharmaceuticals and bioactive compounds (Wittmann & Lennartz, 2002).

Pharmaceutical Development

  • The optimization of synthesis steps for a Nav1.8 sodium channel modulator incorporated the use of a derivative of "this compound." Improvements in the synthesis process, including a key oxidation step and a Suzuki−Miyaura coupling, were detailed, contributing to the efficient production of a compound with therapeutic potential (Fray et al., 2010).

Antituberculosis Activity

  • The synthesis and evaluation of quinolinyl acetamide derivatives for anti-tuberculosis activity were investigated, showing the versatility of compounds structurally related to "this compound" in developing treatments for tuberculosis. The synthesized compounds were characterized and tested for their efficacy against the disease (Bai et al., 2011).

Supramolecular Chemistry

  • A study on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid revealed insights into the supramolecular architectures of these complexes, which are relevant to the understanding of molecular interactions and the development of coordination compounds for various applications (Kukovec et al., 2008).

Mechanism of Action

Mode of Action

The mode of action of Methyl 6-acetamido-3-bromopicolinate is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this and to understand the specifics of these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body. More research is needed to determine these properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets. More research is needed to understand these influences .

Future Directions

The future directions of “Methyl 6-acetamido-3-bromopicolinate” are not clear from the search results. As a biochemical reagent, it may have potential applications in various areas of research and development .

Properties

IUPAC Name

methyl 6-acetamido-3-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJWQHXXOYHKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.